4,6-Dibromoquinoline

Description

BenchChem offers high-quality 4,6-Dibromoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

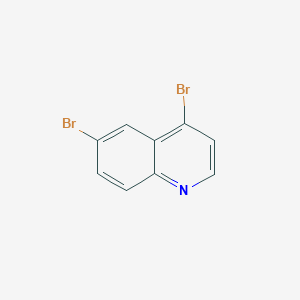

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNDCRRXDSYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590612 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-13-6 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,6-Dibromoquinoline (CAS No. 927801-13-6): Properties, Synthesis, and Applications in Modern Chemistry

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on 4,6-dibromoquinoline. It moves beyond a simple data sheet to provide a synthesized understanding of the compound's properties, reactivity, and strategic importance as a chemical intermediate. The narrative emphasizes the causal relationships behind its utility in synthetic and medicinal chemistry.

Strategic Overview: The Quinoline Scaffold and the Role of Bromination

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern drug design. The introduction of bromine atoms, as seen in 4,6-dibromoquinoline, is not merely an addition of mass but a deliberate chemical modification designed to unlock specific synthetic pathways.[3]

The bromine atoms serve two primary functions:

-

Modulation of Electronic Properties: They act as electron-withdrawing groups, influencing the reactivity of the quinoline ring system.

-

Synthetic Handles: More critically, they provide two distinct, reactive sites for advanced cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

This guide will dissect the properties of 4,6-dibromoquinoline, grounding its utility in the principles of physical organic and synthetic chemistry.

Core Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The data for 4,6-dibromoquinoline, compiled from authoritative chemical databases, is summarized below.

| Property | Value | Source(s) |

| CAS Number | 927801-13-6 | [5][6][7][8] |

| Molecular Formula | C₉H₅Br₂N | [5][6][9] |

| Molecular Weight | 286.95 g/mol | [5][6][8] |

| IUPAC Name | 4,6-dibromoquinoline | [6] |

| Density | 1.923 g/cm³ (Reported) | [5] |

| Melting Point | Not available | [7][8] |

| Boiling Point | Not available | [7][8] |

| XLogP3-AA (Lipophilicity) | 3.6 | [6] |

| Topological Polar Surface Area | 12.9 Ų | [6] |

| SMILES | C1=CC2=NC=CC(=C2C=C1Br)Br | [6] |

| InChIKey | SUCNDCRRXDSYHB-UHFFFAOYSA-N | [6][7] |

The high XLogP3 value suggests significant lipophilicity, indicating poor solubility in aqueous media but good solubility in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. The lack of melting and boiling point data is common for specialized reagents that may decompose at high temperatures.

Molecular Structure and Synthetic Utility

The utility of 4,6-dibromoquinoline is intrinsically linked to its structure. The numbering of the quinoline ring and the positions of the bromine atoms are crucial for understanding its reactivity.

Caption: The 4,6-dibromoquinoline structure, derived from the parent quinoline scaffold.

The bromine atoms at the C4 and C6 positions are the key to this molecule's synthetic value. They are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the selective introduction of a wide variety of substituents (aryl, alkynyl, amino groups, etc.) at two distinct points on the quinoline core, making it an ideal building block for creating libraries of novel compounds for high-throughput screening in drug discovery.

Caption: Workflow for a selective Suzuki cross-coupling reaction using 4,6-dibromoquinoline.

Illustrative Synthesis Pathway

While specific, peer-reviewed synthesis protocols for 4,6-dibromoquinoline are not abundant, a logical and effective pathway can be designed based on established methods for analogous compounds, such as the synthesis of 6-bromo-4-iodoquinoline from 4-bromoaniline.[10][11] The following protocol is an illustrative example of a plausible multi-step synthesis.

Principle: The core strategy involves constructing the quinoline ring from a suitably substituted aniline precursor, followed by halogenation. A common route is the Combes quinoline synthesis or a related cyclization reaction.

Step-by-Step Illustrative Protocol:

-

Condensation: React 4-bromoaniline with an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic conditions to form an enamine intermediate. The causality here is the acid-catalyzed nucleophilic attack of the aniline nitrogen onto a carbonyl carbon, followed by dehydration.

-

Cyclization: Heat the enamine intermediate in a strong acid (e.g., polyphosphoric acid or sulfuric acid). This promotes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the enamine double bond, closing the second ring of the quinoline system.

-

Aromatization: The resulting tetrahydroquinoline intermediate is often spontaneously or deliberately oxidized to the fully aromatic 6-bromo-4-methylquinolin-2-ol.

-

Chlorination: Treat the quinolinol with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a more reactive chloro group, yielding 6-bromo-2-chloro-4-methylquinoline.

-

Dehalogenation/Reduction: The 2-chloro group can be selectively removed under catalytic hydrogenation conditions (e.g., H₂, Pd/C) to yield 6-bromo-4-methylquinoline.

-

Final Bromination: The final step would involve a selective bromination at the C4 position. This can be challenging and may require specific N-oxide activation strategies or radical bromination followed by dehydrobromination to install the bromine at the desired C4 position.

Disclaimer: This is a generalized, illustrative protocol. Researchers must consult specific literature and optimize reaction conditions for safety and yield.

Applications in Drug Discovery & Medicinal Chemistry

The primary application of 4,6-dibromoquinoline is as an intermediate scaffold. While data on the specific biological activity of the parent compound is limited, the bromoquinoline class is rich with biologically active molecules.[12]

-

Anticancer Research: Numerous studies have demonstrated that the substitution pattern on the bromoquinoline ring is critical for antiproliferative activity.[13] For example, 6-bromo-5-nitroquinoline has shown potent activity against various cancer cell lines, including rat glioblastoma (C6) and human adenocarcinoma (HT29).[1] Derivatives of 5,7-dibromo-8-hydroxyquinoline have also demonstrated strong antiproliferative effects.[12] 4,6-Dibromoquinoline provides a platform to synthesize novel derivatives for screening in similar assays.

-

Antimicrobial Agents: The quinoline core is present in many antimicrobial and antifungal drugs. Bromoquinoline derivatives have been investigated for their activity against bacteria and fungi, with some compounds showing potent minimum inhibitory concentrations (MICs).[12][14][15] The two bromine sites on 4,6-dibromoquinoline allow for the creation of diverse structures to probe structure-activity relationships (SAR) for new antimicrobial leads.

Spectroscopic Characterization Insights

For any synthetic intermediate, unambiguous characterization is paramount. The following describes the expected spectroscopic signatures for 4,6-dibromoquinoline.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring would exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The specific chemical shifts and coupling constants would be diagnostic of the 4,6-substitution pattern.

-

¹³C NMR: The spectrum would display nine distinct signals for the nine carbon atoms of the quinoline core. The carbons directly bonded to the bromine atoms (C4 and C6) would show characteristic chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is particularly powerful for identifying brominated compounds due to the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

-

A molecule containing two bromine atoms, like 4,6-dibromoquinoline, will exhibit a distinctive triplet pattern for the molecular ion peak (M⁺). The peaks will appear at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1 .[16] This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

-

Safety and Handling

As a laboratory chemical, 4,6-dibromoquinoline must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [6] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | [6] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | [6] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][18] Keep locked up.[17]

Conclusion

4,6-Dibromoquinoline is more than a mere catalog chemical; it is a versatile and powerful building block for synthetic and medicinal chemistry. Its value lies in the two strategically placed bromine atoms, which serve as reactive handles for constructing molecular diversity through reliable and high-yielding cross-coupling reactions. While the compound itself may not be the final active pharmaceutical ingredient, it is a critical starting point for the discovery of new therapeutic agents targeting a range of diseases from cancer to microbial infections. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher aiming to leverage its synthetic potential.

References

-

4,6-DIBROMOQUINOLINE CAS#: 927801-13-6. ChemWhat. [Link]

-

4,6-Dibromoquinoline | C9H5Br2N | CID 17750632. PubChem, National Center for Biotechnology Information. [Link]

-

4,6-dibromoquinoline - 927801-13-6, C9H5Br2N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

3,6-Dibromoquinoline: Applications in Advanced Organic Synthesis. Acme Bioscience. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]

-

2,4-Dibromoquinoline | C9H5Br2N | CID 824608. PubChem, National Center for Biotechnology Information. [Link]

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed, National Institutes of Health (NIH). [Link]

-

6,8-Dibromoquinoline. National Institutes of Health (NIH). [Link]

-

(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. PubMed, National Institutes of Health (NIH). [Link]

-

Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. National Institutes of Health (NIH). [Link]

-

Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. International Union of Crystallography. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

2,6-Dibromoquinoline | C9H5Br2N | CID 20305154. PubChem, National Center for Biotechnology Information. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

-

Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. National Institutes of Health (NIH). [Link]

Sources

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 4,6-Dibromoquinoline - CAS:927801-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. 927801-13-6|4,6-Dibromoquinoline|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4,6-Dibromoquinoline: A Versatile Scaffold for Modern Drug Discovery

The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. Within this important class of heterocycles, halo-substituted quinolines serve as exceptionally versatile intermediates, allowing for extensive structural elaboration through modern synthetic methodologies.[2]

This technical guide offers a comprehensive exploration of 4,6-dibromoquinoline, a key building block for the synthesis of complex molecular architectures. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the molecule's fundamental properties, provides a robust synthetic protocol with mechanistic insights, outlines strategies for its analytical characterization, and showcases its strategic application in the construction of diverse compound libraries.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent chemical and biological investigations.

Chemical Structure and Nomenclature

4,6-Dibromoquinoline is a disubstituted aromatic heterocycle. The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around the rings. The bromine atoms are located at positions 4 and 6.

-

IUPAC Name : 4,6-dibromoquinoline[3]

-

Chemical Formula : C₉H₅Br₂N[3]

-

CAS Number : 927801-13-6[3]

-

Canonical SMILES : C1=CC2=NC=CC(=C2C=C1Br)Br[4]

-

InChI Key : SUCNDCRRXDSYHB-UHFFFAOYSA-N[3]

Caption: Chemical structure of 4,6-dibromoquinoline.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of 4,6-dibromoquinoline, compiled from authoritative databases. It is noteworthy that while many properties are computationally predicted, they provide a reliable basis for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 286.95 g/mol | [3][4][5] |

| Exact Mass | 284.87887 Da | [3] |

| Density (Predicted) | 1.923 g/cm³ | [5] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C or Sealed in dry, Room Temp. | [6][7] |

| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation) | [3] |

Synthesis and Mechanistic Rationale

The construction of the 4,6-dibromoquinoline scaffold can be approached through several established synthetic strategies for quinoline synthesis.[8][9] The Gould-Jacobs reaction is a particularly robust and well-documented method for preparing 4-hydroxyquinoline derivatives from anilines, which can then be converted to the desired 4-bromo analogue.[10][11][12]

Retrosynthetic Analysis and Strategic Considerations

The choice of the Gould-Jacobs pathway is strategic. It begins with readily available 4-bromoaniline, which directly installs the C6-bromo substituent. The reaction proceeds to form a 4-hydroxyquinoline intermediate, a versatile precursor that can be efficiently converted to the 4-bromo derivative. This step-wise approach provides excellent control over the regiochemistry of the substitution pattern.

Proposed Synthetic Protocol (Gould-Jacobs Approach)

This protocol is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step.

Step 1: Condensation of 4-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

Rationale: This initial condensation forms the key anilidomethylenemalonate intermediate. The reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[11]

-

Protocol:

-

In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture neat at 120-130°C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-bromoaniline is consumed.

-

Cool the reaction mixture, which should solidify upon standing. The crude product can be recrystallized from ethanol or a hexane/ethyl acetate mixture to yield the pure intermediate, diethyl 2-((4-bromophenyl)amino)maleate.

-

Step 2: Thermal Cyclization to 6-Bromo-4-hydroxyquinoline

-

Rationale: This high-temperature intramolecular cyclization is the core of the Gould-Jacobs reaction.[13] The anilidomethylenemalonate undergoes a 6-electron electrocyclization to form the quinoline ring. This step typically requires a high-boiling inert solvent to achieve the necessary thermal energy.[11]

-

Protocol:

-

Add the dried intermediate from Step 1 to a high-boiling solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C and maintain for 20-30 minutes.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Dilute with a non-polar solvent like hexane to facilitate further precipitation.

-

Filter the solid, wash with hexane, and dry under vacuum to yield 6-bromo-4-hydroxyquinoline.[14]

-

Step 3: Bromination of 6-Bromo-4-hydroxyquinoline to 4,6-Dibromoquinoline

-

Rationale: The final step involves the conversion of the 4-hydroxy group to a 4-bromo group. The hydroxyl group at the 4-position of a quinoline ring is tautomeric with the 4-quinolone form and can be converted to the corresponding halide using a phosphorus halide reagent. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.[15]

-

Protocol:

-

To a stirred solution of 6-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), slowly add phosphorus tribromide (PBr₃) (1.05 eq) dropwise at room temperature.[15]

-

Stir the suspension for 30-60 minutes. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction mixture by pouring it into an ice bath.

-

Basify the mixture to a pH of ~10 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure 4,6-dibromoquinoline.[15]

-

Caption: Proposed synthetic workflow for 4,6-dibromoquinoline.

Spectroscopic Characterization and Analytical Validation

Unambiguous structural confirmation is critical. While experimental spectra for 4,6-dibromoquinoline are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of closely related bromoquinoline analogues.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[17] The predicted spectra for 4,6-dibromoquinoline are distinct due to the influence of the two bromine atoms and the nitrogen heteroatom.

-

¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

The protons on the pyridine ring (H2, H3) will be influenced by the adjacent nitrogen, with H2 appearing as a doublet at a downfield chemical shift.

-

The protons on the carbocyclic ring (H5, H7, H8) will form a distinct pattern. H5, being ortho to a bromine atom, will likely appear as a doublet. H7 and H8 will also show characteristic couplings. The electron-withdrawing effects of the bromine atoms will generally shift all protons downfield compared to unsubstituted quinoline.[16]

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine carbon atoms.

-

Carbons directly attached to the bromine atoms (C4 and C6) will have their chemical shifts significantly influenced, typically appearing in the δ 120-135 ppm range.

-

Carbons adjacent to the nitrogen (C2 and C8a) will be shifted downfield.[18]

-

The use of 2D NMR techniques like HSQC and HMBC would be essential for the definitive assignment of all proton and carbon signals.[19]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. For 4,6-dibromoquinoline, the most telling feature will be the isotopic pattern in the molecular ion region. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule containing two bromine atoms will exhibit a characteristic triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4,6-dibromoquinoline lies in its potential as a versatile building block for creating novel and complex molecules with potential therapeutic applications.[20][21]

Role as a Versatile Chemical Building Block

The two bromine atoms on the quinoline scaffold are not electronically equivalent. The C4-Br bond is on the electron-deficient pyridine ring, while the C6-Br bond is on the benzenoid ring. This difference in the electronic environment can be exploited for selective or sequential functionalization using modern cross-coupling reactions.[22] This allows chemists to use 4,6-dibromoquinoline as a scaffold to build libraries of compounds for screening.[2]

Strategic Use of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[23]

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups by coupling with boronic acids or esters. This is a powerful method for exploring the structure-activity relationship (SAR) of the quinoline core.[24][25]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the installation of various primary and secondary amines. This is crucial for introducing functionalities that can modulate solubility, basicity, and hydrogen-bonding capabilities of the final compound.[26]

-

Sonogashira and Heck Couplings: These reactions allow for the introduction of alkyne and alkene moieties, respectively, further expanding the chemical diversity that can be accessed from the 4,6-dibromoquinoline starting material.[24]

Caption: Application of 4,6-dibromoquinoline in cross-coupling reactions.

Precedent in Biologically Active Molecules

The quinoline nucleus is a well-established pharmacophore, and halogenated derivatives are often key intermediates or active compounds themselves.[1] For instance, various bromo- and dibromoquinoline derivatives have been investigated for their potent anticancer activities.[16] The ability to functionalize the 4,6-dibromoquinoline core allows for the synthesis of novel analogues of known drugs or the exploration of entirely new chemical space in the search for lead compounds against a variety of diseases.[27]

Conclusion

4,6-Dibromoquinoline represents a high-value, strategic intermediate for researchers in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and, most importantly, its two chemically distinct bromine atoms make it an ideal scaffold for the generation of diverse molecular libraries. The application of modern palladium-catalyzed cross-coupling reactions to this substrate opens the door to a vast chemical space, empowering drug discovery programs to efficiently generate and optimize novel therapeutic candidates. This guide provides the foundational knowledge required for scientists to confidently incorporate 4,6-dibromoquinoline into their research and development workflows.

References

-

Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763–766. Available at: [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 11, 2026, from [Link]

-

Kaur, M., Singh, M., & Singh, V. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Reddy, G. D., Kumar, D. S., & Reddy, B. V. S. (2015). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 13(28), 7679-7684. Available at: [Link]

-

Aouad, M. R., & May, A. S. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 1-20. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 11, 2026, from [Link]

-

Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dibromoquinoline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ChemSynthesis. (n.d.). 4,6-dibromoquinoline. Retrieved January 11, 2026, from [Link]

-

ChemWhat. (n.d.). 4,6-DIBROMOQUINOLINE CAS#: 927801-13-6. Retrieved January 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 11, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 11, 2026, from [Link]

-

Tcyrulnikov, S., & Senanayake, C. H. (2017). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 22(7), 1049. Available at: [Link]

-

ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dibromoquinoline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

-

Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 11, 2026, from [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). The importance of heterocyclic compounds in anti-cancer drug design. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. Available at: [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Heterocycles in Drugs and Drug Discovery. Retrieved January 11, 2026, from [Link]

-

Magritek. (2024). Brucine (2,3-Dimethoxystrychnidin-10-one). Available at: [Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 927801-13-6|4,6-Dibromoquinoline|BLD Pharm [bldpharm.com]

- 7. 4,6-Dibromoquinoline - CAS:927801-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. iipseries.org [iipseries.org]

- 9. Quinoline synthesis [organic-chemistry.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Gould-Jacobs Reaction [drugfuture.com]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. tsijournals.com [tsijournals.com]

- 19. magritek.com [magritek.com]

- 20. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

4,6-Dibromoquinoline molecular weight and formula

An In-Depth Technical Guide to 4,6-Dibromoquinoline for Advanced Synthesis

This guide provides an in-depth technical overview of 4,6-dibromoquinoline, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic properties to explore the synthetic context, reactivity, and practical handling of this valuable chemical building block, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Profile

4,6-Dibromoquinoline is a disubstituted aromatic heterocycle. The strategic placement of bromine atoms at the 4- and 6-positions makes it a versatile precursor for creating complex molecular architectures. The bromine atoms serve as highly effective synthetic handles for functionalization via modern cross-coupling methodologies.

Fundamental Properties

The core physicochemical properties of 4,6-dibromoquinoline are summarized below. It is important to note that while some properties are computationally predicted, they serve as a reliable baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | PubChem[1] |

| Molecular Weight | 286.95 g/mol | PubChem[1] |

| CAS Number | 927801-13-6 | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN=C2)Br | PubChem[1] |

| Density (Predicted) | 1.923 g/cm³ | ChemWhat[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[3] |

Note: Experimental melting and boiling points are not consistently reported in publicly available literature.[4]

Synthesis Strategy: A Plausible & Justified Approach

While a specific, peer-reviewed synthesis for 4,6-dibromoquinoline is not widely documented, a robust and logical pathway can be constructed based on established methodologies for analogous bromoquinolines, particularly the synthesis of 6,8-dibromoquinoline.[5] The most chemically sound approach involves the aromatization of a corresponding saturated precursor, 4,6-dibromo-1,2,3,4-tetrahydroquinoline.

The rationale for this approach is twofold:

-

Selective Bromination: Electrophilic aromatic substitution on the electron-rich benzene ring of a tetrahydroquinoline derivative is generally more facile and regioselective than direct bromination of the deactivated quinoline ring system.

-

Efficient Aromatization: The subsequent dehydrogenation (aromatization) step using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a high-yielding and reliable transformation for converting tetrahydroquinolines to quinolines.[5]

Caption: Proposed synthetic workflow for 4,6-dibromoquinoline.

Hypothetical Experimental Protocol

This protocol is a validated, general procedure adapted for this specific target. It requires optimization for yield and purity.

Step 1: Synthesis of 4,6-Dibromo-1,2,3,4-tetrahydroquinoline (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature to control the exotherm.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the precursor.

Step 2: Dehydrogenation to 4,6-Dibromoquinoline

-

Reaction Setup: Under an inert argon atmosphere, dissolve the purified 4,6-dibromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous benzene or toluene.

-

Oxidation: Add a solution of DDQ (2 equivalents) in the same solvent to the flask.

-

Reaction: Reflux the mixture for 24-36 hours. A dark green precipitate will form.[5]

-

Workup: Cool the mixture to room temperature and filter to remove the precipitated hydroquinone.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue using column chromatography (silica gel, 10-20% ethyl acetate in hexane) to afford 4,6-dibromoquinoline as a solid.

Spectroscopic Characterization (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 8.8 - 9.0 | Doublet (d) | ~4.5 | Deshielded by adjacent nitrogen. |

| H3 | 7.6 - 7.8 | Doublet (d) | ~4.5 | Coupled to H2. |

| H5 | 8.1 - 8.3 | Doublet (d) | ~2.0 | Deshielded, meta-coupled to H7. |

| H7 | 7.8 - 8.0 | Doublet of doublets (dd) | ~9.0, ~2.0 | Ortho-coupled to H8, meta-coupled to H5. |

| H8 | 7.5 - 7.7 | Doublet (d) | ~9.0 | Ortho-coupled to H7. |

Self-Validation: The identity and purity would be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and isotopic pattern characteristic of two bromine atoms, and HPLC for purity assessment.

Reactivity and Applications in Drug Discovery

The primary value of 4,6-dibromoquinoline lies in its capacity for selective functionalization. The two bromine atoms have differential reactivity and can be addressed sequentially or simultaneously in various cross-coupling reactions. This dual-handle nature allows for the rapid generation of diverse chemical libraries, a cornerstone of modern drug discovery.

The introduction of bromine into a molecular scaffold can enhance therapeutic activity and favorably influence metabolic profiles through the formation of halogen bonds, which can strengthen drug-target interactions.[6]

Caption: Reactivity of 4,6-dibromoquinoline in key cross-coupling reactions.

Bromoquinolines are established precursors for compounds with significant biological activity, including potential anticancer agents that may function through mechanisms like topoisomerase I inhibition.[7][8] The ability to precisely modify the 4- and 6-positions allows for fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological effect.

Safety, Handling, and First Aid

As a halogenated, biologically active precursor, 4,6-dibromoquinoline must be handled with appropriate care.

Hazard Identification

The compound is classified with the following GHS hazards based on notifications to the ECHA C&L Inventory.[1]

| GHS Hazard Code | Description | Pictogram | Signal Word |

| H302 | Harmful if swallowed | GHS07 | Warning |

| H315 | Causes skin irritation | GHS07 | Warning |

| H319 | Causes serious eye irritation | GHS07 | Warning |

| H335 | May cause respiratory irritation | GHS07 | Warning |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[9]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[9]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[9]

References

-

PubChem. 4,6-Dibromoquinoline. National Center for Biotechnology Information. [Link]

-

ChemWhat. 4,6-DIBROMOQUINOLINE CAS#: 927801-13-6. [Link]

-

ChemSynthesis. 4,6-dibromoquinoline. [Link]

-

Molekula. 3,6-Dibromoquinoline: Applications in Advanced Organic Synthesis. [Link]

-

Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. IOP Conference Series: Materials Science and Engineering. [Link]

-

Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

IUCrData. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. [Link]

-

Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. 4,6-Dibromoquinoline | C9H5Br2N | CID 17750632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 927801-13-6|4,6-Dibromoquinoline|BLD Pharm [bldpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Synthesis of 4,6-Dibromoquinoline for Pharmaceutical Research and Development

Abstract: 4,6-Dibromoquinoline is a pivotal heterocyclic scaffold, serving as a versatile intermediate in the synthesis of complex molecules for drug discovery and materials science. Its two bromine atoms provide distinct handles for sequential, site-selective functionalization through modern cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries. This guide provides a comprehensive, field-proven technical overview of a robust and scalable two-stage synthetic pathway to high-purity 4,6-dibromoquinoline. We will delve into the mechanistic underpinnings of the classic Skraup synthesis for the quinoline core and the subsequent N-oxidation/bromination strategy for C-4 functionalization. The protocols are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations for researchers, chemists, and drug development professionals.

Chapter 1: Strategic Imperatives in Quinoline Synthesis

The quinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold is a powerful tactic in modern drug design.[1] Bromine substitution can enhance binding affinity through halogen bonding, modulate lipophilicity to improve pharmacokinetic profiles (ADME), and serve as a crucial reactive site for building molecular complexity.[2]

4,6-Dibromoquinoline, in particular, is an exceptionally valuable building block. The differential reactivity of the bromine atoms at the C-4 and C-6 positions allows for programmed, stepwise derivatization, making it an ideal starting point for the synthesis of targeted therapeutic agents.[3]

Chapter 2: A Chemically Sound Approach: Retrosynthetic Analysis

A direct synthesis of 4,6-dibromoquinoline from 4-amino-3-bromophenol is not the most chemically viable route. A classical Skraup cyclization on this substrate would mechanistically favor the formation of 6-bromo-8-hydroxyquinoline due to the directing effects of the amino group.

Therefore, a more robust and higher-yielding strategy begins with a more suitable precursor and proceeds in two main stages. Our retrosynthetic analysis identifies 4-bromoaniline as the optimal starting material.

Caption: Mechanistic overview of the Skraup Synthesis.

Experimental Protocol

Caution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. The use of a moderator is essential for safety and yield. This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| 4-Bromoaniline | 172.02 | 43.0 g | 0.25 | 1.0 |

| Glycerol | 92.09 | 69.0 g (55 mL) | 0.75 | 3.0 |

| Conc. Sulfuric Acid | 98.08 | 50 mL | 0.92 | 3.7 |

| Ferrous Sulfate (FeSO₄·7H₂O) | 278.01 | 2.0 g | 0.007 | 0.03 |

| Nitrobenzene | 123.11 | 20 mL | 0.19 | 0.76 |

Procedure:

-

To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromoaniline (43.0 g), glycerol (69.0 g), nitrobenzene (20 mL), and ferrous sulfate heptahydrate (2.0 g).

-

Begin vigorous stirring to create a homogeneous slurry.

-

Slowly and carefully add concentrated sulfuric acid (50 mL) dropwise via the dropping funnel over a period of 30-45 minutes. The mixture will generate significant heat. If the temperature rises too rapidly, cool the flask with an ice-water bath.

-

After the addition is complete, heat the mixture to 125-135 °C using a heating mantle. The reaction will become more vigorous at this point. Maintain this temperature for 4-5 hours.

-

Allow the mixture to cool to below 100 °C, then cautiously pour the warm mixture into 1 L of water.

-

Transfer the aqueous mixture to a large flask and steam distill to remove the excess nitrobenzene. The end of the distillation is indicated when the distillate is no longer cloudy.

-

Cool the distillation residue and make it strongly alkaline (pH > 10) by the slow addition of 40% NaOH solution while cooling in an ice bath. This will precipitate the crude product and dissolve amphoteric byproducts.

-

Extract the alkaline mixture with dichloromethane (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 6-bromoquinoline as a dark oil or solid.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford pure 6-bromoquinoline. Expected Yield: 55-65%.

Characterization of 6-Bromoquinoline

-

Appearance: Pale yellow solid or oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.85 (dd, 1H), 8.30 (d, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.65 (dd, 1H), 7.40 (dd, 1H).

-

MS (EI): m/z 207/209 (M⁺, Br isotope pattern).

Chapter 4: Experimental Protocol II: Synthesis of 4,6-Dibromoquinoline

With the 6-bromoquinoline core successfully synthesized, the next step is to introduce a bromine atom at the C-4 position. This is achieved via a two-step sequence involving the formation of an N-oxide intermediate, which activates the C-4 position towards nucleophilic attack.

Step A: N-Oxidation of 6-Bromoquinoline

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| 6-Bromoquinoline | 208.05 | 20.8 g | 0.10 | 1.0 |

| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 27.0 g | 0.12 | 1.2 |

| Dichloromethane (DCM) | 84.93 | 400 mL | - | - |

Procedure:

-

Dissolve 6-bromoquinoline (20.8 g) in dichloromethane (400 mL) in a 1-L round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add m-CPBA (27.0 g) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 150 mL) to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromoquinoline N-oxide as a solid. This product is often of sufficient purity for the next step. Expected Yield: 90-95%.

Step B: Bromination of 6-Bromoquinoline N-oxide

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

| 6-Bromoquinoline N-oxide | 224.05 | 20.2 g | 0.09 | 1.0 |

| Phosphorus oxybromide (POBr₃) | 286.69 | 38.7 g | 0.135 | 1.5 |

Procedure:

-

Caution: This reaction should be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. POBr₃ is corrosive and moisture-sensitive.

-

In a 250-mL flask, gently heat phosphorus oxybromide (38.7 g) until it melts (m.p. ~56 °C).

-

Carefully and slowly add the 6-bromoquinoline N-oxide (20.2 g) in portions to the molten POBr₃. The reaction is exothermic.

-

Once the addition is complete, heat the reaction mixture to 110 °C for 2 hours.

-

Cool the reaction mixture to room temperature, then very cautiously pour it onto crushed ice (approx. 500 g) in a large beaker with stirring.

-

Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide or solid sodium carbonate until the pH is ~8-9. This will precipitate the crude product.

-

Filter the resulting solid, wash it thoroughly with water, and air-dry.

-

Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure 4,6-dibromoquinoline. Expected Yield: 70-80%.

Caption: Overall experimental workflow diagram.

Characterization of 4,6-Dibromoquinoline

-

Appearance: Off-white to pale yellow crystalline solid.

-

Molecular Formula: C₉H₅Br₂N [4]* Molecular Weight: 286.95 g/mol [4]* ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (d, 1H), 8.25 (d, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 7.60 (d, 1H).

-

MS (EI): m/z 285/287/289 (M⁺, Br₂ isotope pattern).

Chapter 5: Summary and Outlook

This guide has detailed a reliable and scalable two-stage synthesis of 4,6-dibromoquinoline from 4-bromoaniline. By employing the classic Skraup reaction followed by a targeted N-oxidation/bromination sequence, this valuable building block can be produced in high purity and good overall yield. The resulting 4,6-dibromoquinoline is primed for use in advanced synthetic applications, particularly in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, enabling the development of novel pharmaceuticals and functional materials.

References

-

Cohn, B. E. (2006). The Skraup Synthesis of Quinolines. Organic Reactions. DOI: 10.1002/0471264180.or007.02. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. DOI: 10.1021/jm3012068. [Link]

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17750632, 4,6-Dibromoquinoline. PubChem. Retrieved January 7, 2026, from [Link].

-

Chemistry Online (2023). Skraup quinoline synthesis. Chemistry Online. [Link]

-

Wikipedia contributors (2025). Skraup reaction. Wikipedia, The Free Encyclopedia. [Link]

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 4,6-Dibromoquinoline

Introduction: Strategic Synthesis of a Dihalogenated Quinoline Core

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Functionalization of this heterocyclic system, particularly with halogens, provides versatile handles for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed technical overview of a robust and regioselective pathway for the synthesis of 4,6-dibromoquinoline.

Direct bromination of the parent quinoline ring often leads to a mixture of products and can be difficult to control, especially when specific di-substitution patterns are desired. To circumvent these challenges, a more strategic, multi-step approach is employed, starting from a pre-functionalized precursor. This method ensures precise control over the placement of the bromine atoms, leading to the desired 4,6-substitution pattern with high fidelity.

The synthetic strategy detailed herein begins with 4-bromoaniline , a commercially available and well-characterized starting material. The synthesis proceeds through three key transformations:

-

Gould-Jacobs Reaction: Construction of the quinoline core to yield 6-bromo-4-hydroxyquinoline.

-

Chlorination: Conversion of the 4-hydroxy group to a more reactive 4-chloro substituent.

-

Halogen Exchange: A copper-catalyzed conversion of the 4-chloro group to the final 4-bromo functionality, affording 4,6-dibromoquinoline.

This guide will elucidate the causality behind each experimental choice, provide detailed, step-by-step protocols, and present key data in a clear, accessible format for researchers, scientists, and drug development professionals.

Physicochemical Properties of Key Starting Materials

A thorough understanding of the properties of the starting materials is paramount for safe and effective synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Considerations |

| 4-Bromoaniline | C₆H₆BrN | 172.03 | 60-64 | 223 | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5] |

| Diethyl (ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | N/A | 279-281 | Causes skin, eye, and respiratory tract irritation. May cause allergic skin or respiratory reactions.[6][7][8][9] |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 | 107 | Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water.[10][11][12][13][14] |

| Copper(I) Bromide | CuBr | 143.45 | 504 | 1345 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17][18][19] |

Synthetic Workflow Overview

The following diagram illustrates the three-stage synthetic pathway from 4-bromoaniline to 4,6-dibromoquinoline.

Caption: Overall synthetic pathway for 4,6-dibromoquinoline.

Part 1: Gould-Jacobs Reaction - Constructing the 6-Bromo-4-hydroxyquinoline Core

Scientific Rationale

The Gould-Jacobs reaction is a powerful and reliable method for synthesizing 4-hydroxyquinolines.[20][21] The reaction proceeds in two main stages:

-

Condensation: Nucleophilic substitution of the ethoxy group of diethyl (ethoxymethylene)malonate by the amino group of 4-bromoaniline. This forms an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: An intramolecular cyclization of the intermediate at high temperature, followed by the elimination of ethanol, forms the quinoline ring. Subsequent hydrolysis and decarboxylation (often occurring in the same high-temperature step) yield the 4-hydroxyquinoline product.

Starting with 4-bromoaniline ensures the bromine atom is incorporated at the 6-position of the resulting quinoline ring system, a direct and predictable consequence of the cyclization mechanism. Diphenyl ether is often used as a high-boiling solvent to achieve the necessary temperatures for efficient cyclization.[22][23][24]

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Detailed Experimental Protocol

-

Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture to 100-120 °C for 1-2 hours. The reaction can often be performed neat. Upon cooling, the intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate, may solidify. This intermediate can be isolated or used directly in the next step.

-

Cyclization: Add the crude intermediate from the previous step to a flask containing a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

-

Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the product. The crude solid is then collected by vacuum filtration and washed with the same solvent to remove the diphenyl ether.

-

Purification: The crude 6-bromo-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Part 2: Chlorination of 6-Bromo-4-hydroxyquinoline

Scientific Rationale

The 4-hydroxy group of the quinoline is not a good leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and highly effective method to convert the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) into the corresponding 4-chloroquinoline.[25][26] The reaction proceeds by converting the hydroxyl group into a phosphate ester, which is an excellent leaving group, readily displaced by a chloride ion.[27]

Detailed Experimental Protocol

-

Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas evolved), place 6-bromo-4-hydroxyquinoline (1.0 eq).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling the reaction to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.

-

Extraction and Purification: The resulting precipitate, 6-bromo-4-chloroquinoline, is collected by vacuum filtration, washed with water, and dried. Alternatively, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[25][26]

Part 3: Halogen Exchange - Synthesis of 4,6-Dibromoquinoline

Scientific Rationale

The final step involves the conversion of the 4-chloro substituent to a 4-bromo group. While aryl chlorides are generally less reactive than aryl bromides in many cross-coupling reactions, a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, can be employed. This transformation is effectively catalyzed by copper(I) salts, such as copper(I) bromide (CuBr).[28][29][30][31] The use of a copper catalyst facilitates the nucleophilic substitution of the chloride with a bromide ion. The choice of a suitable high-boiling polar aprotic solvent and a bromide source is critical for driving the reaction to completion.

Detailed Experimental Protocol

-

Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-4-chloroquinoline (1.0 eq), copper(I) bromide (CuBr, 1.2-2.0 eq), and a suitable bromide salt like sodium bromide or potassium bromide (as an additional bromide source, though CuBr can suffice).

-

Solvent and Reaction Conditions: Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the reaction mixture to 140-160 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts should be washed with aqueous ammonia or an EDTA solution to remove copper salts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4,6-dibromoquinoline can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Conclusion

The synthesis of 4,6-dibromoquinoline is most effectively and regioselectively achieved through a structured, multi-step pathway rather than by direct halogenation. By commencing with 4-bromoaniline, the 6-bromo position is secured from the outset. The subsequent Gould-Jacobs reaction provides a reliable entry to the quinoline core, yielding 6-bromo-4-hydroxyquinoline. This intermediate is then activated via chlorination with phosphorus oxychloride, setting the stage for the final copper-catalyzed halogen exchange to install the bromine at the 4-position. This strategic approach exemplifies the principles of modern organic synthesis, where control and predictability are paramount for accessing complex and highly functionalized molecular targets.

References

-

ProChem, Inc. (n.d.). Copper (I) bromide Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) bromide. Retrieved from [Link]

-

Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - COPPER (I) BROMIDE (Anhydrous) 97%. Retrieved from [Link]

-

ICSC. (n.d.). ICSC 1226 - 4-BROMOANILINE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]

-

Chemister.ru. (n.d.). diphenyl ether. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (ethoxymethylene)malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIPHENYL ETHER. Retrieved from [Link]

-

Chem-Sources. (n.d.). Diethyl ethoxymethylenemalonate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diphenyl ether (CAS 101-84-8). Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Metal-catalysed halogen exchange reactions of aryl halides. Retrieved from [Link]

-

ACS Publications. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. J. Am. Chem. Soc., 124(50), 14844–14845. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Organic Chemistry Portal. (n.d.). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Retrieved from [Link]

-

PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

PubMed. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]

Sources

- 1. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. ICSC 1226 - 4-BROMOANILINE [inchem.org]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 5. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2.imimg.com [2.imimg.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. lobachemie.com [lobachemie.com]

- 15. prochemonline.com [prochemonline.com]

- 16. fishersci.com [fishersci.com]

- 17. Copper(I) bromide(7787-70-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. carlroth.com [carlroth.com]

- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 20. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. diphenyl ether [chemister.ru]

- 23. Diphenyl ether (101-84-8) at Nordmann - nordmann.global [nordmann.global]

- 24. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]

- 25. atlantis-press.com [atlantis-press.com]

- 26. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. chemistry.mdma.ch [chemistry.mdma.ch]

- 29. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 30. researchgate.net [researchgate.net]

- 31. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4,6-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dibromoquinoline is a halogenated heterocyclic aromatic compound that serves as a crucial building block in synthetic organic chemistry. Its quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring, is a prevalent scaffold in numerous biologically active compounds and functional materials. The presence of two bromine atoms at the 4- and 6-positions of the quinoline ring system imparts unique reactivity, making it a versatile precursor for the synthesis of a wide array of more complex molecules.[1][2] This guide provides an in-depth overview of the physical and chemical properties of 4,6-dibromoquinoline, tailored for professionals in research and drug development.

Molecular Structure and Identification

The fundamental architecture of 4,6-dibromoquinoline is key to understanding its properties and reactivity.

Diagram 1: Molecular Structure of 4,6-Dibromoquinoline

Caption: 2D representation of the 4,6-dibromoquinoline molecule.

The bromine atom at the 4-position is particularly susceptible to nucleophilic substitution, while the bromine at the 6-position is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the quinoline core.

Physicochemical Properties

A summary of the key physical and chemical properties of 4,6-dibromoquinoline is presented below. These parameters are essential for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | [3][4] |

| Molecular Weight | 286.95 g/mol | [3][5] |

| CAS Number | 927801-13-6 | [3][4][5] |

| IUPAC Name | 4,6-dibromoquinoline | [3] |

| Canonical SMILES | C1=CC2=NC=CC(=C2C=C1Br)Br | [3] |

| InChIKey | SUCNDCRRXDSYHB-UHFFFAOYSA-N | [3] |

| Density | 1.923 g/cm³ | [5] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

| Monoisotopic Mass | 284.87887 Da | [3] |

Note: Experimental data for melting and boiling points are not consistently reported in publicly available literature.

Solubility Profile

Based on its chemical structure, a qualitative solubility profile can be inferred. The dibrominated quinoline core is largely nonpolar, suggesting good solubility in common organic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Soluble | The nonpolar nature of these solvents aligns with the hydrocarbon backbone of the quinoline ring. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl acetate | Soluble | These solvents can interact favorably with both the aromatic system and the polar C-Br bonds. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The presence of the nitrogen atom allows for some hydrogen bonding, but the overall nonpolar character of the large bicyclic structure limits solubility in highly polar protic solvents.[6] |

Experimental Protocol: Determination of Qualitative Solubility

A straightforward experimental approach to confirm the predicted solubility profile is as follows:

-

Preparation: Dispense approximately 1-2 mg of 4,6-dibromoquinoline into separate small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 0.5 mL of the selected solvent.

-

Observation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30 seconds.

-

Assessment: Visually inspect the solution for any undissolved solid.

-

Heating (Optional): If the solid does not dissolve at room temperature, gently warm the mixture to approximately 50°C to assess temperature-dependent solubility.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The majority of the solid does not dissolve.

-

Diagram 2: Solubility Determination Workflow

Caption: Step-by-step workflow for qualitative solubility testing.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 4,6-dibromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the identity and substitution pattern of the quinoline ring.[7][8]

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the five protons on the quinoline ring. The chemical shifts and coupling patterns will be characteristic of the 4,6-disubstituted system.

-

¹³C NMR: The spectrum will display nine signals for the carbon atoms of the quinoline core. The carbons attached to the bromine atoms will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.[9]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₅Br₂N). The isotopic pattern will be characteristic of a molecule containing two bromine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[10][11]

-

Characteristic Absorptions:

-

C=C and C=N stretching: Strong to medium bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic quinoline ring.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-Br stretching: Typically observed in the fingerprint region below 800 cm⁻¹.

-

Chemical Reactivity and Synthetic Applications